![molecular formula C15H12FNO3 B5545038 methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)

methyl 3-[(4-fluorobenzoyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-[(4-fluorobenzoyl)amino]benzoate involves complex chemical reactions, with methodologies highlighting the use of specific reagents and conditions to achieve the desired products. For instance, Taylor et al. (1996) describe a process for synthesizing derivatives through carbonation of specific lithium salts and subsequent reactions, indicating a detailed synthetic pathway that can be adapted for similar compounds (Taylor et al., 1996).

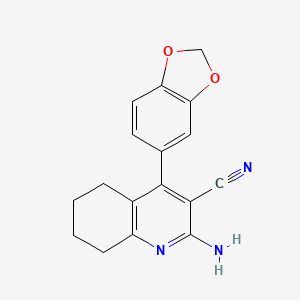

Molecular Structure Analysis

The molecular structure of compounds analogous to methyl 3-[(4-fluorobenzoyl)amino]benzoate reveals detailed information on their configuration and intermolecular interactions. The study by Portilla et al. (2007) exemplifies how molecules are linked into chains or sheets by hydrogen bonds, showcasing the importance of structural analysis in understanding the properties of these compounds (Portilla et al., 2007).

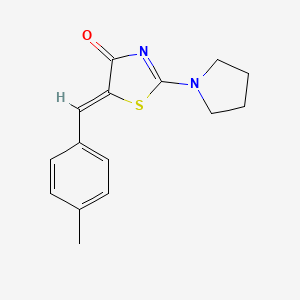

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of structures with polarized molecular-electronic structures. The reactivity and interactions, such as those detailed by Portilla et al. (2007) and Sylvester et al. (2021), provide insight into the potential chemical behaviors of methyl 3-[(4-fluorobenzoyl)amino]benzoate under various conditions (Portilla et al., 2007), (Sylvester et al., 2021).

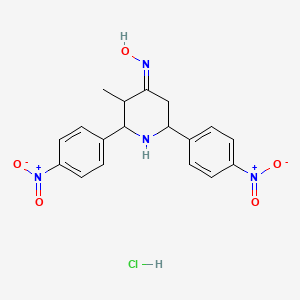

Physical Properties Analysis

The physical properties of closely related compounds, such as solubility, melting points, and crystal structures, are crucial for understanding how methyl 3-[(4-fluorobenzoyl)amino]benzoate might behave in different environments. Research by Burns et al. (1993) on monofluorinated molecules provides a basis for predicting the physical characteristics of similar compounds (Burns et al., 1993).

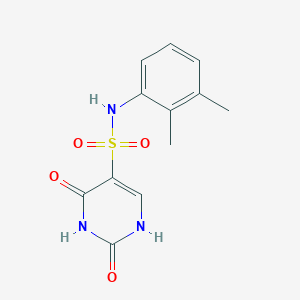

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential aspects of understanding a compound's behavior in chemical processes. Studies like those by Sylvester et al. (2021) and Hutchinson et al. (2001) offer insights into the chemical nature and potential applications of compounds similar to methyl 3-[(4-fluorobenzoyl)amino]benzoate, highlighting their reactivity and stability under various conditions (Sylvester et al., 2021), (Hutchinson et al., 2001).

Scientific Research Applications

Molecular Properties and Metabolism

- Quantitative Structure-Metabolism Relationships : A study investigated the metabolism of substituted benzoic acids, including 4-fluorobenzoic acid, in rats. This research provided insights into the metabolism of these compounds, highlighting glucuronidation and glycine conjugation as dominant metabolic pathways (Ghauri et al., 1992).

Antitumor Properties

- Synthesis and Bioactivity of Fluorinated Benzothiazoles : Research on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles revealed their potent cytotoxic properties in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).

- Preclinical Evaluation of Amino Acid Prodrugs : A study on novel 2-(4-aminophenyl)benzothiazoles, including their amino acid conjugation to improve drug lipophilicity, demonstrated significant antitumor effects in preclinical models (Bradshaw et al., 2002).

Mechanistic Insights and Molecular Interactions

- Anaerobic Transformation of Phenol to Benzoate : This study used fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate, offering insights into the mechanistic pathway of this transformation (Genthner et al., 1989).

- Fluorescent Receptor for Metal Ions : Research on methyl 3-((anthracen-9-ylmethylene)amino)benzoate as a fluorescent receptor demonstrated its high selectivity and sensitivity for Cu2+ ions (Malkondu et al., 2015).

Synthesis and Chemical Properties

- Synthesis of Fluorine Compounds with Isoxazolylamino and Phosphonate Groups : This research synthesized a series of fluorobenzyl-phosphonates with isoxazole moiety, exhibiting moderate anticancer activity (Song et al., 2005).

- Hydrolysis and Saponification of Methyl Benzoates : A study explored the hydrolysis and saponification of methyl benzoates, including methyl p-trifluoromethylbenzoate, under green, solvent-free conditions (Alemán et al., 1999).

properties

IUPAC Name |

methyl 3-[(4-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)11-3-2-4-13(9-11)17-14(18)10-5-7-12(16)8-6-10/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNHVDPZDKRTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-fluorobenzamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5544999.png)

![1-(1-methyl-1H-pyrrol-2-yl)-2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethanone](/img/structure/B5545008.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545011.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)